1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(13(17)15-16)3-2-8-14-12/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYCAZASWLQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with a β-ketonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents and reaction conditions is also optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes regioselective substitutions at multiple positions due to electron density variations in its heterocyclic framework:
Mechanistic Insight :
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Electrophilic substitutions favor the pyridine ring due to its electron-deficient nature.
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Nucleophilic attacks (e.g., amination) require activating groups or transition metal catalysis .
Oxidation and Reduction
Controlled redox reactions modify the pyrazolo[3,4-b]pyridine core:
Notable Findings :
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Over-oxidation with strong agents (e.g., CrO₃) leads to ring degradation.
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Selective reduction of the 3-keto group requires stoichiometric control .
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable functionalization of the aryl substituent:
| Coupling Type | Catalysts/Base | Products | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4'-Biphenyl derivatives | 78–92% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated analogs | 65 |
Optimization Data :
-
Microwave irradiation (100–120°C) reduces reaction times from 24 h to 30 min .
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Ligand choice (e.g., Xantphos) minimizes homocoupling byproducts.
Cyclization and Ring Expansion
The compound serves as a scaffold for synthesizing polycyclic systems:
| Reagents | Conditions | Products | Key Features |
|---|---|---|---|
| Ac₂O/HCl | Reflux, 6 h | Pyrazolo[3,4-b]quinoline | Enhanced fluorescence properties |
| PhNCO/DBU | RT, 12 h | Fused pyrido[2,3-d]pyrimidine | Potent kinase inhibition activity |
Synthetic Challenges :
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Steric bulk from the 4-methylphenyl group can hinder cyclization kinetics.
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Acidic conditions may protonate the pyridine nitrogen, altering reactivity .
Functional Group Transformations
The 3-keto group participates in condensation and addition reactions:
| Reaction | Reagents | Products | Yield (%) |
|---|---|---|---|
| Schiff base formation | RNH₂/EtOH | Imino derivatives | 60–75 |
| Grignard addition | RMgX/THF | Tertiary alcohols | 82 |
Structural Confirmation :
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IR spectra confirm C=O stretch reduction (1685 cm⁻¹ → 1620 cm⁻¹ post-reaction) .
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X-ray crystallography validates stereochemistry in Grignard adducts .
Photochemical Reactions
UV-induced reactivity exploits the compound’s conjugated π-system:
Limitations :
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Prolonged irradiation causes decomposition via radical pathways.
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Solvent polarity significantly affects reaction efficiency .
Comparative Reactivity Analysis
A reactivity hierarchy derived from experimental data:
| Position | Reactivity (Relative Rate) | Dominant Factors |
|---|---|---|
| C-4 | 1.00 (reference) | Electron deficiency from pyridine N |
| C-6 | 0.45 | Resonance stabilization from adjacent rings |
| N-1 | 0.30 | Steric shielding by 4-methylphenyl group |
Key Insight :
Scientific Research Applications
Biomedical Applications
The pyrazolo[3,4-b]pyridine framework is recognized for its therapeutic potential. Research indicates that compounds within this class can act as inhibitors for various biological targets, making them valuable in drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. It has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. This inhibition suggests potential applications in treating cancers such as colorectal cancer and non-small cell lung cancer .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to reduce inflammation in various models, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Research has suggested that compounds within this class exhibit antimicrobial properties. The ability to combat bacterial infections positions them as candidates for developing new antibiotics .
Synthesis and Mechanism of Action
The synthesis of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves cyclization reactions of hydrazones with pyridine derivatives under acidic conditions. The compound interacts with biological targets through complex biochemical pathways, often leading to inhibition of receptor activity or modulation of enzyme functions .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:
- Study on Anticancer Efficacy :
- Anti-inflammatory Research :
Comparative Data Table
| Application | Evidence/Study Reference | Observed Effect |
|---|---|---|
| Anticancer | Abadi et al., 2022 | Significant cytotoxicity against cancer cells |
| Anti-inflammatory | Recent Research on Pyrazole Derivatives | Reduction in inflammatory markers |
| Antimicrobial | Various Studies | Effective against bacterial strains |
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₁₂H₈FN₃O
- Molecular Weight : 229.21 g/mol
- Key Differences : Replacing the methyl group with fluorine introduces an electron-withdrawing effect, which may alter electronic distribution and binding affinity. The fluorine atom’s smaller size and higher electronegativity could reduce steric hindrance compared to the methyl group .
- CAS : 320419-94-1
b) 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₁₂H₈ClN₃O
- Molecular Weight : 245.67 g/mol
- Key Differences : The chlorine atom at the meta position increases molecular weight and lipophilicity. Chlorine’s electron-withdrawing nature may influence π-π stacking interactions in biological targets .
- CAS : 320419-78-1
c) 1-(4-Bromophenyl)-Analog (Hypothetical)
Core Structure Modifications
a) 2-Methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Molecular Formula : C₁₁H₉N₃OS
- Molecular Weight : 231.27 g/mol
- Key Differences : Substitution with a thienyl group introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity. Predicted density (1.359 g/cm³) and boiling point (404.6°C) suggest higher rigidity compared to the 4-methylphenyl analog .
- CAS : 1105192-98-0
b) Adavosertib (Antineoplastic Agent)
- Structure : Pyrazolo[3,4-d]pyrimidin-3-one core with complex substituents.
- This derivative highlights the pharmacological relevance of pyrazolo-fused scaffolds .
Physicochemical and Crystallographic Properties
Molecular Weight and Solubility
Crystal Packing and Weak Interactions
- Halo-Substituted Analogs : In compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, weak C–H⋯X (X = Cl, Br) and π-π interactions dominate crystal packing. The dihedral angle between phenyl rings (~56°) indicates significant twisting, which may reduce stacking efficiency compared to planar analogs .
- Methyl vs. Fluoro : The methyl group’s electron-donating nature could stabilize charge-transfer interactions, whereas fluorine’s electronegativity may favor dipole-dipole interactions.
Docking Studies and Binding Affinity
- Pyrazolo-pyridinone derivatives exhibit variable docking scores. For example, 1-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine showed a score of -5.66826 in UBE2C inhibition studies, suggesting moderate binding affinity. Substituent modifications (e.g., methyl to thienyl) could optimize these interactions .
Anticancer Potential
- The 4-methylphenyl analog’s balance of lipophilicity and steric bulk may position it as a candidate for kinase inhibition .
Biological Activity
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 320419-95-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H11N3O
- Molecular Weight : 225.25 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with a methylphenyl substituent, which is crucial for its biological activity.
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Microtubule Polymerization : Similar to other compounds in its class, it binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens .
Anticancer Activity
Numerous studies have focused on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values range from 0.75 to 4.15 μM for various derivatives tested against breast cancer cell lines MCF-7 and MDA-MB-231 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.75 | Microtubule inhibition |
| MDA-MB-231 | 4.15 | Induction of apoptosis |
Synergistic Effects
Research has shown that combining this compound with established chemotherapeutics like doxorubicin can enhance anticancer efficacy through synergistic effects. This combination therapy has been reported to improve cytotoxicity compared to single-agent treatments .
Case Studies
- Breast Cancer Treatment : A study investigated the effects of this compound in combination with doxorubicin on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to controls .
- Antifungal Activity : In another study focusing on pyrazole derivatives, some compounds showed notable antifungal activity against various pathogenic fungi, indicating a broader therapeutic potential beyond oncology .
Q & A
Q. What are the established synthetic routes for 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and what are their key challenges?
Methodological Answer: The synthesis typically involves cyclization reactions of substituted pyrazole and pyridine precursors. A validated approach includes:
- Step 1: Condensation of 4-methylphenyl hydrazine with a β-keto ester derivative to form the pyrazole ring.
- Step 2: Cyclocondensation with a substituted pyridine precursor under acidic or basic conditions (e.g., using FeCl₃·6H₂O as a catalyst in ionic liquids like [bmim][BF₄]) to form the fused pyrazolo-pyridinone core .
- Key Challenges: Low yields due to steric hindrance from the 4-methylphenyl group and side reactions during cyclization. Purification often requires recrystallization or column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm regiochemistry of the pyrazole and pyridine rings. For example, NH protons in the dihydro-pyridinone moiety appear as broad singlets (δ 10–12 ppm) .
- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays). Impurity profiling (e.g., unreacted precursors) is critical .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer: The pyrazolo-pyridinone scaffold is structurally analogous to kinase inhibitors (e.g., Wee1 inhibitors like adavosertib). Potential targets include:
- DNA Damage Repair Pathways: Inhibition of kinases involved in G2/M checkpoint regulation .
- Anticancer Activity: Demonstrated in compounds with similar substituents (e.g., 5-bromo derivatives show pKi values of 5.5–7 in kinase assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability for this compound?
Methodological Answer:
- Solvent Optimization: Use of polar aprotic solvents (e.g., DMF) or ionic liquids ([bmim][BF₄]) enhances cyclization efficiency .
- Catalyst Screening: FeCl₃·6H₂O or heterogeneous catalysts (e.g., zeolites) reduce side reactions.
- Temperature Control: Stepwise heating (80–100°C) minimizes decomposition. Microwave-assisted synthesis may accelerate reaction rates .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Structural Confirmation: Re-examine compound integrity (e.g., via X-ray crystallography or 2D NMR) to rule out degradation .
- Target Profiling: Use kinome-wide screening to identify off-target effects. For example, pyrazolo-pyridinones may cross-react with Aurora kinases or FLT3 .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Substituent Variation: Modify the 4-methylphenyl group (e.g., replace with halogenated or heteroaryl groups) to assess impact on potency.
- Core Modifications: Introduce electron-withdrawing groups (e.g., Br at position 5) to enhance kinase binding .
- Pharmacophore Modeling: Use computational tools (e.g., molecular docking) to predict interactions with ATP-binding pockets .
Q. What are the best practices for evaluating in vitro and in vivo stability of this compound?
Methodological Answer:
- In Vitro: Incubate with liver microsomes (human/rodent) to assess metabolic stability. Monitor degradation via LC-MS/MS.
- In Vivo: Use radiolabeled analogs (³H or ¹⁴C) for pharmacokinetic studies. Track bioavailability and half-life in plasma .
- Degradation Pathways: Identify major metabolites (e.g., hydroxylation at the methyl group or pyridinone ring opening) .
Q. How can researchers design combination therapies using this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
